

# Structural Elucidation of 2-(Benzofuran-5-YL)acetic acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Benzofuran-5-YL)acetic acid

Cat. No.: B602384

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## Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-(Benzofuran-5-YL)acetic acid**, a key intermediate in the synthesis of various pharmaceutical compounds. The benzofuran scaffold is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.<sup>[1][2]</sup> This document outlines the synthetic route, detailed experimental protocols for spectroscopic analysis, and the interpretation of the resulting data to confirm the molecular structure. All quantitative data are presented in standardized tables for clarity and comparative purposes. Furthermore, logical workflows and key structural correlations are visualized using signaling pathway diagrams.

## Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.<sup>[1][3]</sup> The specific isomer, **2-(Benzofuran-5-YL)acetic acid**, serves as a crucial building block in the development of novel therapeutics.<sup>[4]</sup> Accurate structural confirmation is paramount for its use in drug discovery and development, ensuring the correct molecular architecture for subsequent synthetic modifications and biological evaluation. This guide details the multifaceted approach to its structural elucidation, employing a suite of modern analytical techniques.

## Synthesis

The synthesis of **2-(Benzofuran-5-YL)acetic acid** is typically achieved through the alkaline hydrolysis of its corresponding ethyl ester, ethyl 2-(benzofuran-5-yl)acetate. This method is analogous to the preparation of similar benzofuran acetic acid derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Experimental Protocol: Synthesis of **2-(Benzofuran-5-YL)acetic acid**

- Reaction Setup: To a solution of ethyl 2-(benzofuran-5-yl)acetate (1.0 mmol) in a mixture of methanol (20 mL) and water (20 mL), add potassium hydroxide (6.0 mmol).
- Reflux: Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, add water to the reaction mixture and extract with dichloromethane to remove any unreacted starting material.
- Acidification: Acidify the aqueous layer to a pH of 1 with concentrated hydrochloric acid.
- Extraction: Extract the acidified aqueous layer with chloroform.
- Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure **2-(Benzofuran-5-YL)acetic acid** as a solid.

## Spectroscopic Data for Structural Elucidation

The structural confirmation of **2-(Benzofuran-5-YL)acetic acid** relies on the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 12.0	br s	1H	-COOH
~7.65	d	1H	H4
~7.50	d	1H	H7
~7.30	dd	1H	H6
~6.75	s	1H	H3
~3.80	s	2H	-CH <sub>2</sub> -COOH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~176.0	-COOH
~155.0	C7a
~145.0	C2
~128.0	C5
~127.0	C3a
~124.0	C6
~121.0	C4
~111.0	C7
~102.0	C3
~35.0	-CH <sub>2</sub> -COOH

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
Electrospray Ionization (ESI)	Negative	$[\text{M}-\text{H}]^- \approx 189$	Deprotonation of the carboxylic acid
Electron Ionization (EI)	Positive	$[\text{M}]^+ \approx 190$	Molecular ion
High-Resolution MS (HRMS)	ESI-Negative	Calculated for $\text{C}_{10}\text{H}_7\text{O}_3^-$	Provides exact mass for formula confirmation

## Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
1700-1725	Strong	C=O stretch (carboxylic acid)
~1600, ~1450	Medium	C=C stretch (aromatic)
1000-1300	Strong	C-O stretch (ether and carboxylic acid)

## Experimental Protocols for Spectroscopic Analysis

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Benzofuran-5-YL)acetic acid** in 0.5-0.7 mL of a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- Data Acquisition: Record the spectra at room temperature. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for determining the molecular weight. For fragmentation analysis, an electron ionization (EI) source can be used.
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

## Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structural elucidation process and the correlation between the spectroscopic data and the confirmed chemical structure.

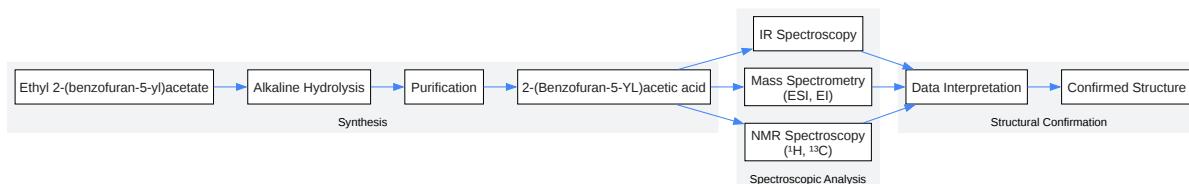


Figure 1: Workflow for the Structural Elucidation of 2-(Benzofuran-5-YL)acetic acid

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Caption: Figure 1: General workflow from synthesis to structural confirmation.

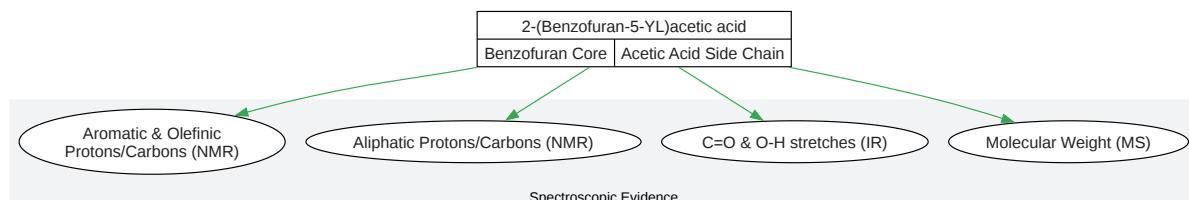


Figure 2: Correlation of Spectroscopic Data to the Molecular Structure

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Caption: Figure 2: Relationship between structural fragments and spectroscopic evidence.

## Conclusion

The structural elucidation of **2-(Benzofuran-5-YL)acetic acid** is a systematic process involving targeted synthesis followed by comprehensive analysis using a combination of NMR, MS, and IR spectroscopy. The collective data from these techniques provide unambiguous evidence for the molecular formula, the connectivity of atoms, and the presence of key functional groups, thereby confirming the identity and purity of the compound. This robust characterization is a critical step in ensuring the quality and reliability of this important synthetic intermediate for applications in pharmaceutical research and development.

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